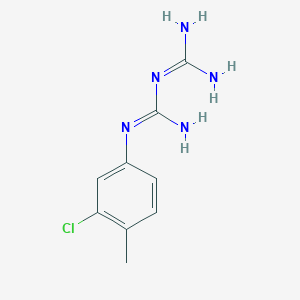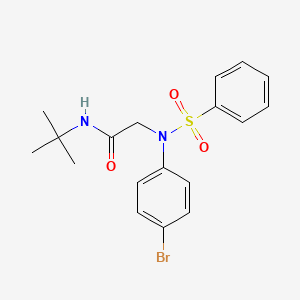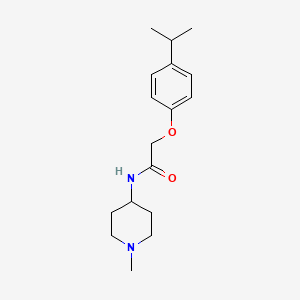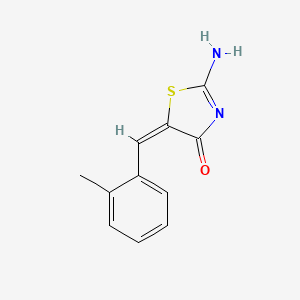
N-(3-chloro-4-methylphenyl)imidodicarbonimidic diamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)imidodicarbonimidic diamide, commonly known as Chlorantraniliprole, is a new insecticide that has gained popularity in recent years due to its effectiveness in controlling a wide range of pests. Chlorantraniliprole belongs to the group of anthranilic diamides, which are known for their unique mode of action that targets the ryanodine receptor in insect muscle cells.
作用機序
Chlorantraniliprole acts on the ryanodine receptor in insect muscle cells, causing the release of calcium ions, which disrupts muscle function and causes paralysis and death. This mode of action is unique among insecticides and has been found to be highly effective against a wide range of pests.
Biochemical and Physiological Effects:
Chlorantraniliprole has been found to have low toxicity to mammals and birds, and has a favorable environmental profile due to its low persistence in soil and water. However, like all insecticides, it can have adverse effects on non-target organisms, and careful application is necessary to minimize these effects.
実験室実験の利点と制限
Chlorantraniliprole has several advantages for lab experiments, including its high potency and efficacy, its unique mode of action, and its compatibility with other insecticides. However, its synthesis process is complex and requires careful handling of hazardous chemicals, and its effects on non-target organisms must be carefully monitored.
将来の方向性
Future research on Chlorantraniliprole could focus on several areas, including the development of new formulations that are more effective and environmentally friendly, the optimization of application methods to minimize non-target effects, and the identification of new target pests that could benefit from Chlorantraniliprole. Additionally, more research is needed to understand the long-term effects of Chlorantraniliprole on ecosystems and to develop strategies for minimizing these effects.
合成法
Chlorantraniliprole is synthesized by reacting 3-chloro-4-methyl aniline with phosgene to form N-(3-chloro-4-methylphenyl)chloroformamide, which is then reacted with aminoguanidine to form Chlorantraniliprole. The synthesis process involves several steps and requires careful handling of hazardous chemicals.
科学的研究の応用
Chlorantraniliprole has been extensively studied for its insecticidal properties and has been found to be effective against a wide range of pests, including lepidopteran, coleopteran, and hemipteran insects. Its unique mode of action makes it a promising alternative to traditional insecticides, which often have limited efficacy due to the development of resistance in target pests. Chlorantraniliprole has also been tested for its compatibility with other insecticides, and has been found to enhance the efficacy of some insecticides when used in combination.
特性
IUPAC Name |
2-(3-chloro-4-methylphenyl)-1-(diaminomethylidene)guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN5/c1-5-2-3-6(4-7(5)10)14-9(13)15-8(11)12/h2-4H,1H3,(H6,11,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIRNJNGOKYCIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C(N)N=C(N)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]-2-propenethioamide](/img/structure/B4898272.png)


![N-[2-(tert-butylthio)ethyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4898280.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4898293.png)


![N-(3-chlorophenyl)-2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4898319.png)
![2-amino-5-oxo-4-(2-thienyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4898327.png)
![3-[(4-bromophenyl)thio]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4898336.png)

![4-{5-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4898346.png)
![4-[benzyl(methylsulfonyl)amino]-N-(4-bromo-3-methylphenyl)benzamide](/img/structure/B4898362.png)
![4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]phenol](/img/structure/B4898375.png)